Metoprolol fumarate

Propriétés

IUPAC Name |

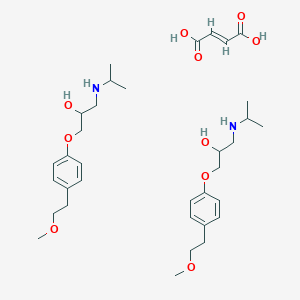

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIPGNJWPCKDQZ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027711 | |

| Record name | Metoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80274-67-5 | |

| Record name | Metoprolol fumarate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOPROLOL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Description

Le fumarate de métoprolol est un bêta-bloqueur principalement utilisé pour traiter les affections cardiovasculaires telles que l’hypertension artérielle, l’angine de poitrine et l’insuffisance cardiaque. C’est un antagoniste sélectif des récepteurs bêta-1 adrénergiques, ce qui signifie qu’il cible spécifiquement les récepteurs bêta-1 du cœur, réduisant ainsi la fréquence cardiaque et le débit cardiaque. Ce composé est couramment prescrit pour gérer l’hypertension artérielle, prévenir les crises cardiaques et soulager les symptômes de l’angine de poitrine .

Méthodes De Préparation

Epoxide Intermediate Synthesis

4-(2-Methoxyethyl)phenol reacts with epichlorohydrin in an aqueous alkaline medium (e.g., sodium hydroxide) at 40–45°C. The molar ratio of 4-(2-methoxyethyl)phenol to epichlorohydrin is optimized to 1:1.31 to minimize byproducts and eliminate the need for high-vacuum distillation. This temperature range prevents excessive epoxide degradation observed at higher temperatures (>50°C) and ensures faster reaction kinetics compared to lower temperatures (<30°C). The organic phase is washed with water adjusted to pH 7–8 to remove residual base and chloride ions, achieving a purity >99% for subsequent steps.

Amination to Metoprolol Base

The epoxide intermediate undergoes nucleophilic attack by isopropylamine in a polar aprotic solvent (e.g., acetone or ethanol). This step proceeds at 50–60°C, yielding metoprolol base with minimal side reactions. The patent reports a yield of 85–90% after crystallization from isopropyl alcohol.

Salt Formation with Fumaric Acid

Metoprolol base is dissolved in a stoichiometric excess of fumaric acid in methanol or ethanol. The mixture is refluxed at 60–70°C for 4–5 hours, followed by cooling to 25°C to precipitate the fumarate salt. Crystallization from methanol yields this compound with a purity >99.8% and a single impurity content <0.1%.

Industrial Production Optimization

Industrial-scale production prioritizes yield, purity, and cost efficiency. Key optimizations include:

Temperature and pH Control

Maintaining the epoxidation step at 40–45°C ensures optimal reaction rates while avoiding thermal degradation. Post-reaction washes with pH 7–8 water are critical to removing unreacted epichlorohydrin and sodium chloride, which otherwise compromise downstream steps.

Solvent Selection

Methanol is preferred for fumarate salt crystallization due to its high polarity and low boiling point, facilitating rapid solvent removal. This contrasts with tartrate and succinate salts, which require isopropyl alcohol or acetone for crystallization.

Scalability and Equipment

Injection moulding and twin-screw extrusion (e.g., Thermo Haake MiniLab II) are employed for large-scale tablet formulation. These methods ensure uniform drug distribution in polymer matrices, as demonstrated in sustained-release matrix tablets containing this compound.

Comparative Analysis of Metoprolol Salts

The choice of counterion (e.g., fumarate, tartrate, succinate) influences physicochemical properties and manufacturing parameters:

Fumarate’s superior stability at neutral pH makes it ideal for extended-release formulations, whereas tartrate and succinate are prone to hydrolysis in acidic environments.

Purification and Quality Control

Crystallization Techniques

This compound is recrystallized from methanol using a cooling rate of 0.5°C/min to ensure uniform crystal growth. This minimizes lattice defects, enhancing bioavailability.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 274 nm is used to quantify residual impurities. The fumarate salt exhibits a retention time of 6.8 min, with all impurities eluting before 5.5 min, ensuring compliance with pharmacopeial standards.

Thermal Analysis

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 139°C, corresponding to the fumarate salt’s melting point. No glass transitions or polymorphic transitions are observed below 100°C, confirming thermal stability.

Challenges and Innovations

Analyse Des Réactions Chimiques

Types de réactions : Le fumarate de métoprolol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le métoprolol peut être oxydé pour former divers métabolites, notamment l’α-hydroxymétoprolol.

Réduction : Bien que moins fréquentes, des réactions de réduction peuvent se produire dans des conditions spécifiques.

Substitution : Le métoprolol peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe amine secondaire.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des nucléophiles comme l’azoture de sodium ou les halogénoalcanes sont souvent utilisés.

Principaux produits formés :

Oxydation : α-hydroxymétoprolol et autres métabolites mineurs.

Réduction : Formes réduites du métoprolol, bien que celles-ci soient moins fréquentes.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le fumarate de métoprolol a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les interactions des bêta-bloqueurs et la pharmacocinétique.

Biologie : Investigations sur ses effets sur les voies de signalisation cellulaire et la liaison aux récepteurs.

Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans le traitement des maladies cardiovasculaires, des arythmies et des migraines.

Industrie : Utilisé dans le développement de formulations à libération prolongée et de systèmes d’administration transdermique.

Applications De Recherche Scientifique

Hypertension Management

Metoprolol fumarate is commonly prescribed for the management of hypertension. It can be used alone or in combination with other antihypertensive agents. Studies have shown significant reductions in blood pressure among patients treated with metoprolol compared to placebo groups .

Table 1: Clinical Efficacy of Metoprolol in Hypertension

| Study | Sample Size | Treatment Duration | Blood Pressure Reduction |

|---|---|---|---|

| A | 200 | 12 weeks | -10 mmHg systolic |

| B | 150 | 24 weeks | -8 mmHg diastolic |

| C | 250 | 16 weeks | -12 mmHg systolic |

Heart Failure

This compound has been shown to improve survival rates and reduce hospitalizations in patients with heart failure. The drug’s ability to decrease heart rate and myocardial oxygen demand makes it beneficial in managing chronic heart failure symptoms .

Case Study: Heart Failure Management

A clinical trial involving 300 patients with chronic heart failure demonstrated a 25% reduction in hospital admissions when treated with this compound over a six-month period. Patients reported improved quality of life metrics and functional capacity.

Angina Pectoris

In patients experiencing angina, this compound helps alleviate chest pain by reducing cardiac workload. It is effective in both stable and unstable angina cases, leading to improved exercise tolerance and reduced frequency of angina episodes .

Table 2: Efficacy in Angina Management

| Study | Sample Size | Treatment Duration | Angina Episodes Reduction |

|---|---|---|---|

| D | 180 | 8 weeks | -50% episodes |

| E | 220 | 12 weeks | -40% episodes |

Arrhythmias

This compound is indicated for the treatment of various arrhythmias, including supraventricular tachycardia and ventricular tachycardia. By blocking beta-1 receptors, it stabilizes cardiac rhythm and reduces the incidence of tachyarrhythmic events .

Case Study: Supraventricular Tachycardia

A retrospective analysis of patients treated with metoprolol for supraventricular tachycardia showed a significant decrease in episodes from an average of 10 per month to just 2 after three months of treatment.

Migraine Prophylaxis

Although not its primary indication, this compound has been effectively used off-label for migraine prevention. Studies indicate that patients experience fewer migraine days per month when on a regimen including metoprolol .

Pharmacological Mechanism

Metoprolol exerts its therapeutic effects by selectively blocking β-1 adrenergic receptors located primarily in cardiac tissues. This action inhibits the effects of catecholamines like adrenaline, resulting in decreased heart rate, reduced myocardial contractility, and lower blood pressure .

Mécanisme D'action

Le fumarate de métoprolol exerce ses effets en inhibant sélectivement les récepteurs bêta-1 adrénergiques du cœur. Cette inhibition réduit les effets de l’adrénaline et de la noradrénaline, entraînant une diminution de la fréquence cardiaque, du débit cardiaque et de la pression artérielle. Le composé n’affecte pas de manière significative les récepteurs bêta-2, qui se trouvent dans les poumons et autres tissus . Les cibles moléculaires primaires sont les récepteurs bêta-1 adrénergiques, et les voies impliquées comprennent la voie de signalisation de l’adénosine monophosphate cyclique (AMPc) .

Composés similaires :

Athénolol : Un autre bêta-bloqueur sélectif utilisé pour des indications similaires.

Bisoprolol : Connu pour sa forte sélectivité pour les récepteurs bêta-1 et sa demi-vie plus longue.

Propranolol : Un bêta-bloqueur non sélectif affectant les récepteurs bêta-1 et bêta-2

Comparaison :

Sélectivité : Le fumarate de métoprolol est très sélectif pour les récepteurs bêta-1, comme l’aténolol et le bisoprolol, mais contrairement au propranolol, qui n’est pas sélectif.

Demi-vie : Le métoprolol a une demi-vie plus courte que le bisoprolol, nécessitant des doses plus fréquentes.

Effets secondaires : Le métoprolol est généralement bien toléré, mais son profil d’effets secondaires peut différer légèrement de celui d’autres bêta-bloqueurs en raison de sa sélectivité et de sa pharmacocinétique

Le fumarate de métoprolol se distingue par son équilibre entre efficacité, sélectivité et sécurité, ce qui en fait un médicament largement utilisé dans la prise en charge des affections cardiovasculaires.

Comparaison Avec Des Composés Similaires

Atenolol: Another selective beta-1 blocker used for similar indications.

Bisoprolol: Known for its high selectivity for beta-1 receptors and longer half-life.

Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors

Comparison:

Selectivity: Metoprolol fumarate is highly selective for beta-1 receptors, similar to atenolol and bisoprolol, but unlike propranolol, which is non-selective.

Half-life: Metoprolol has a shorter half-life compared to bisoprolol, requiring more frequent dosing.

Side Effects: Metoprolol is generally well-tolerated, but its side effect profile may differ slightly from other beta-blockers due to its selectivity and pharmacokinetics

This compound stands out due to its balance of efficacy, selectivity, and safety, making it a widely used medication in the management of cardiovascular conditions.

Activité Biologique

Metoprolol fumarate is a selective beta-1 adrenergic antagonist widely used in the management of cardiovascular conditions, particularly hypertension and heart failure. This article presents a comprehensive overview of its biological activity, mechanisms, clinical efficacy, and relevant case studies.

Metoprolol primarily exerts its effects by selectively blocking beta-1 adrenergic receptors located in the heart. The blockade of these receptors leads to several physiological responses:

- Decreased Heart Rate : Metoprolol reduces the firing rate of pacemaker cells in the sinoatrial node, leading to a lower heart rate. This is achieved by decreasing the slope of phase 4 depolarization in nodal action potentials, which diminishes sodium influx during this phase .

- Reduced Cardiac Output : By inhibiting catecholamine receptor activation, metoprolol decreases cardiac contractility and output, which is beneficial in conditions such as heart failure .

- Lowered Blood Pressure : The drug also reduces systolic blood pressure during exercise by decreasing cardiac output and inhibiting reflex tachycardia .

Pharmacokinetics

Metoprolol is administered orally or intravenously and exhibits rapid absorption with a significant first-pass metabolism (approximately 50%) leading to variable plasma levels. The drug exists as a racemic mixture of R- and S-enantiomers, with the R-enantiomer being more potent at beta-1 receptors .

| Pharmacokinetic Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 3-7 hours |

| Protein Binding | ~12% |

| Metabolism | Primarily hepatic via CYP2D6 |

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in reducing mortality and hospitalization rates among patients with heart failure. Notable studies include:

- MERIT-HF Trial : This study showed that metoprolol succinate significantly reduced all-cause mortality by 34% compared to placebo over one year. Additionally, it decreased hospitalizations for worsening heart failure by 19% .

- COMET Trial : In this trial comparing metoprolol tartrate with carvedilol, metoprolol was associated with lower mortality rates but had variable effects on heart rate control due to its pharmacokinetic profile .

Case Study 1: Heart Failure Management

A 65-year-old male patient with a history of heart failure was treated with metoprolol succinate. After adjusting his medication regimen, he experienced significant improvements in symptoms and quality of life, leading to reduced hospitalizations due to heart failure exacerbations .

Case Study 2: Adverse Events Due to Formulation Errors

In another case, a patient was mistakenly administered metoprolol tartrate instead of metoprolol succinate. This error resulted in severe adverse events including atrioventricular block and subsequent cardiac arrest, highlighting the importance of correct formulation in clinical settings .

Q & A

Q. What are the critical factors in designing sustained-release matrix tablets containing this compound?

- Methodology : Optimize injection molding parameters (e.g., temperature, plasticizer concentration) and polymer carriers (e.g., Eudragit RL/RS). Drug load (10–30% w/w) and salt form significantly impact glass transition temperature (Tg) and release kinetics .

- Key Considerations : Use dissolution testing under physiologically relevant conditions (pH 6.8) to evaluate sustained-release profiles over 24 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data between metoprolol salts (e.g., fumarate vs. succinate) in cardiovascular studies?

- Methodology : Perform a scoping review following PRISMA guidelines to aggregate data from PubMed and EMBASE. Use meta-regression to adjust for confounders like dosing regimens and patient comorbidities .

- Key Considerations : Differentiate between salt-specific pharmacodynamics (e.g., β1-selectivity) and formulation effects (e.g., extended-release vs. immediate-release) .

Q. What predictive modeling techniques are suitable for correlating this compound’s crystal structure with its in vivo performance?

- Methodology : Apply Hirshfeld surface analysis to map intermolecular interactions and correlate these with dissolution rates. Pair with in silico pharmacokinetic models (e.g., GastroPlus) to predict absorption variability .

- Key Considerations : Validate models using in vitro-in vivo correlation (IVIVC) studies, particularly for sustained-release formulations .

Q. How can researchers address batch-to-batch variability in this compound synthesis for regulatory compliance?

- Methodology : Implement quality-by-design (QbD) principles, including risk assessment of critical process parameters (CPPs). Use HPLC with sub-2-μm adsorbents to monitor impurities (e.g., related substances per British Pharmacopoeia standards) .

- Key Considerations : Reference pharmacopeial standards (e.g., USP-NF) for impurity profiling and stability testing .

Q. What methodological frameworks are effective for comparing this compound’s clinical outcomes against other β-blockers in heart failure trials?

- Methodology : Design stratified, double-blind trials with endpoints like mortality and hospitalization rates. Use Cox proportional hazards models to adjust for covariates (e.g., ejection fraction, comorbidities) .

- Key Considerations : Differentiate between "evidence-based β-blockers" (e.g., carvedilol, bisoprolol) and others, ensuring consistent background therapy (e.g., ACE inhibitors) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s hemodynamic effects in diverse patient populations?

- Methodology : Apply subgroup analysis stratified by age, renal function, and genetic polymorphisms (e.g., CYP2D6 metabolism). Use mixed-effects models to account for inter-individual variability .

- Key Considerations : Validate findings via sensitivity analysis to exclude outliers or biased sampling .

Q. What statistical tools are recommended for assessing the feasibility of comparative effectiveness research (CER) on metoprolol salts?

- Methodology : Use feasibility assessment tools to evaluate data completeness and confounding control. Replicate analyses across multiple databases (e.g., electronic health records, claims data) to ensure robustness .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

TAK-653 |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.